molecular formula C16H8Br2F3N B2734419 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline CAS No. 865659-04-7

6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2734419
CAS No.: 865659-04-7
M. Wt: 431.05
InChI Key: VRHGAWKOXKALGY-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline (CAS 865659-04-7) is a synthetically derived quinoline derivative of significant interest in medicinal chemistry and anticancer research. The compound features a quinoline core, a privileged scaffold in drug discovery known for its diverse pharmacological activities . The specific bromination pattern at the 6 and 8 positions is particularly valuable, as 6,8-dibromoquinoline derivatives are established as key synthetic intermediates and precursors for the construction of more complex, disubstituted quinoline compounds . These can serve to synthesize natural bioactive quinoline derivatives, providing a versatile building block for heterocyclic chemistry . Quinoline-based compounds are extensively studied for their potent antitumor properties, demonstrating mechanisms of action that include acting as growth inhibitors by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration . The bromine atoms on the quinoline ring offer excellent sites for further functionalization via metal-halogen exchange, allowing researchers to explore structure-activity relationships and develop targeted therapeutic agents . This compound is intended for research and further manufacturing use only, strictly for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic applications, and it is not intended for human use.

Properties

IUPAC Name

6,8-dibromo-2-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2F3N/c17-12-7-10-4-5-14(22-15(10)13(18)8-12)9-2-1-3-11(6-9)16(19,20)21/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHGAWKOXKALGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmacological profile of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline . This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the molecule's potential as a lead candidate in oncology and infectious disease programs.

Executive Summary

This compound is a highly lipophilic, halogenated nitrogen heterocycle belonging to the class of 2-arylquinolines . This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase (bacteria), topoisomerase II (cancer), and heme polymerization centers (malaria).

The specific substitution pattern—bromine atoms at positions 6 and 8, combined with a meta-trifluoromethyl group on the 2-phenyl ring—is engineered to maximize metabolic stability and membrane permeability . The molecule serves as a robust lead for structure-activity relationship (SAR) exploration, particularly in overcoming multidrug resistance (MDR) mechanisms where high lipophilicity and specific halogen bonding are advantageous.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Structural Nomenclature
  • IUPAC Name: this compound

  • Core Scaffold: Quinoline (Benzo[b]pyridine)[1]

  • Molecular Formula: C₁₆H₈Br₂F₃N

  • Molecular Weight: ~431.05 g/mol

Electronic & Steric Properties

The molecule features a "push-pull" electronic environment modulated by its substituents:

  • 6,8-Dibromo Motifs: The bromine atoms are weakly deactivating (inductive withdrawal) but ortho/para directing. Sterically, the 8-bromo substituent creates significant torsion in the binding pocket, often preventing free rotation in restricted active sites (e.g., kinase ATP pockets).

  • 3-Trifluoromethylphenyl Group: The

    
     group at the meta position is a classic bioisostere for a chlorine or methyl group but with significantly higher metabolic stability. It prevents oxidative metabolism at the phenyl ring and increases the compound's overall lipophilicity (LogP).
    
Calculated Properties (In Silico)
PropertyValue (Predicted)Significance
cLogP 6.2 - 6.8Highly lipophilic; excellent passive membrane permeability but low aqueous solubility.
TPSA ~13 ŲLow polar surface area, suggesting high blood-brain barrier (BBB) penetration potential.
H-Bond Donors 0Lacks classic donors, reducing desolvation penalties during binding.
H-Bond Acceptors 1 (Quinoline N)The nitrogen lone pair is the primary vector for hydrogen bonding (e.g., with Ser/Thr residues).

Synthetic Methodology

To ensure high regioselectivity and preserve the halogen substituents, the Friedländer Condensation is the preferred synthetic route. Unlike transition-metal catalyzed couplings (e.g., Suzuki), which risk reacting with the sensitive C-Br bonds at positions 6 and 8, the Friedländer approach builds the pyridine ring de novo.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-C3 and N1-C2 bonds, revealing two key precursors:

  • 2-Amino-3,5-dibromobenzaldehyde (The nucleophile/electrophile core).

  • 3'-(Trifluoromethyl)acetophenone (The ketone component).

Experimental Protocol: Base-Catalyzed Friedländer Condensation

Objective: Synthesize this compound with >95% regiochemical fidelity.

Reagents:
  • 2-Amino-3,5-dibromobenzaldehyde (1.0 eq)

  • 3'-(Trifluoromethyl)acetophenone (1.1 eq)

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (catalytic to stoichiometric)

  • Ethanol (Absolute)

Step-by-Step Workflow:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3,5-dibromobenzaldehyde (500 mg, 1.79 mmol) in absolute ethanol (15 mL).

  • Addition: Add 3'-(Trifluoromethyl)acetophenone (370 mg, 1.97 mmol) to the solution.

  • Catalysis: Add a catalytic amount of KOH pellets (approx. 10-20 mol%) or 1 mL of saturated ethanolic KOH.

    • Note: Acid catalysis (glacial acetic acid + catalytic H₂SO₄) is an alternative if the base-sensitive substrates are used, but base is standard for acetophenones.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product typically appears as a fluorescent spot under UV (254 nm).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates directly upon cooling. If so, filter the solid and wash with cold ethanol.

    • If no precipitate forms, evaporate the solvent under reduced pressure, redissolve in CH₂Cl₂, and wash with water (3x) and brine (1x).

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica Gel 60, Gradient 0-10% EtOAc in Hexanes).

Validation Criteria (Expected Data):
  • ¹H NMR (400 MHz, CDCl₃): Characteristic singlet for H-5 and H-7 (due to 6,8-substitution). Doublets for the quinoline C3-H and C4-H.

  • HRMS (ESI+): Calculated for [M+H]⁺: 431.05. Look for the characteristic tribromide-like isotope pattern (due to Br₂) if analyzing mass peaks, though here it is Br₂ + F₃.

Structure-Activity Relationship (SAR) Logic

The pharmacological potency of this molecule stems from three specific interaction zones.

SAR_Analysis Target 6,8-Dibromo-2- [3-(trifluoromethyl)phenyl]quinoline Zone1 Zone 1: Quinoline Nitrogen (H-Bond Acceptor) Target->Zone1 Zone2 Zone 2: 6,8-Dibromo (Halogen Bonding / Lipophilicity) Target->Zone2 Zone3 Zone 3: 3-CF3-Phenyl (Metabolic Block / Hydrophobic Clamp) Target->Zone3 Mech1 Kinase Hinge Binding or DNA Intercalation Zone1->Mech1 Interaction Mech2 Membrane Permeability & Steric Occlusion Zone2->Mech2 Effect Mech3 Resistance to CYP450 Oxidation Zone3->Mech3 Stability

Figure 1: Pharmacophore dissection of the target molecule highlighting the functional role of each substituent.

Mechanistic Insights
  • Halogen Bonding (6,8-Br): The bromine atoms can engage in halogen bonding (X-bond) with carbonyl backbone oxygens in protein targets (e.g., kinases). The 8-Br position specifically creates steric bulk that can induce selectivity for larger ATP-binding pockets over smaller ones.

  • Intercalation Potential: The planar 2-arylquinoline core is a proven DNA intercalator. The 3-CF3 group enhances the binding affinity to the minor groove of DNA by displacing water molecules from the hydrophobic spine.

Synthesis Workflow Diagram

Synthesis_Workflow Start1 2-Amino-3,5- dibromobenzaldehyde Process Friedländer Condensation (KOH, EtOH, Reflux 78°C) Start1->Process Start2 3'-(Trifluoromethyl) acetophenone Start2->Process Intermediate Schiff Base / Aldol Intermediate (In Situ) Process->Intermediate Dehydration (-H2O) Product 6,8-Dibromo-2-[3-(trifluoromethyl) phenyl]quinoline Intermediate->Product Cyclization

Figure 2: The Friedländer condensation pathway, selected for its regiochemical reliability in preserving the 6,8-dibromo motif.

References

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8]

  • Musiol, R., et al. (2006). Quinoline derivatives as potential anticancer agents.[1][2][3][4][6][9][8] Current Medicinal Chemistry.

  • BenchChem. (2025).[1][3][8] Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs.[3][8]

  • Marco-Contelles, J., et al. (2009). Synthesis and biological evaluation of new 6,8-dibromo-2-phenylquinoline derivatives. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2025). Product Specification: 6,8-Dibromo-2-substituted quinolines.[2][4][7][9]

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have made it a versatile scaffold for the development of a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The strategic substitution of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics and biological activity.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this molecule can be predicted based on the contributions of its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₈Br₂F₃NBased on the molecular structure.
Molecular Weight 455.05 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.The high molecular weight and planar aromatic structure suggest a solid state.
Solubility Poorly soluble in water; soluble in organic solvents like DCM, EtOAc, and DMSO.The large, nonpolar aromatic surface area and lack of hydrogen bond donors suggest low aqueous solubility.
Lipophilicity (logP) HighThe presence of two bromine atoms and a trifluoromethyl group significantly increases lipophilicity.[4]
pKa Weakly basicThe nitrogen atom in the quinoline ring is basic, but its basicity is reduced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.[2]

Synthesis of this compound

The Friedländer annulation is a robust and versatile method for the synthesis of polysubstituted quinolines.[6] This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of the target molecule, a plausible route involves the reaction of 2-amino-3,5-dibromobenzaldehyde with 3'-(trifluoromethyl)acetophenone.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 2-amino-3,5-dibromobenzaldehyde 2-amino-3,5-dibromobenzaldehyde Base Catalyst (e.g., KOH) Base Catalyst (e.g., KOH) 2-amino-3,5-dibromobenzaldehyde->Base Catalyst (e.g., KOH) Condensation 3'-(trifluoromethyl)acetophenone 3'-(trifluoromethyl)acetophenone 3'-(trifluoromethyl)acetophenone->Base Catalyst (e.g., KOH) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Base Catalyst (e.g., KOH)->Solvent (e.g., Ethanol) Reflux Reflux Solvent (e.g., Ethanol)->Reflux Cyclization Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization or Column Chromatography Recrystallization or Column Chromatography Filtration->Recrystallization or Column Chromatography This compound This compound Recrystallization or Column Chromatography->this compound

Caption: Proposed workflow for the synthesis of this compound via Friedländer Annulation.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-3,5-dibromobenzaldehyde (1.0 mmol), 3'-(trifluoromethyl)acetophenone (1.1 mmol), and ethanol (20 mL).

  • Catalyst Addition: While stirring, add a catalytic amount of potassium hydroxide (0.2 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Potential Therapeutic Applications and Biological Activity

The structural motifs present in this compound suggest a strong potential for biological activity, particularly in the areas of oncology and microbiology.

Anticancer Potential

The 6,8-dibromoquinoline scaffold is a known pharmacophore in the design of anticancer agents.[5] The introduction of a trifluoromethyl group can further enhance anticancer activity by increasing the molecule's ability to penetrate cell membranes and by improving its metabolic stability.[4]

Hypothesized Mechanism of Anticancer Action:

Quinoline Derivative Quinoline Derivative DNA DNA Quinoline Derivative->DNA Intercalation Topoisomerase II Topoisomerase II Quinoline Derivative->Topoisomerase II Inhibition Kinase (e.g., PI3K/Akt) Kinase (e.g., PI3K/Akt) Quinoline Derivative->Kinase (e.g., PI3K/Akt) Inhibition Apoptosis Apoptosis DNA->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA->Cell Cycle Arrest Topoisomerase II->Apoptosis Topoisomerase II->Cell Cycle Arrest Kinase (e.g., PI3K/Akt)->Apoptosis

Sources

molecular weight and formula of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline is a halogenated heterocyclic scaffold belonging to the 2-arylquinoline class. This compound integrates a quinoline core with two bromine atoms at the 6 and 8 positions and a trifluoromethyl-substituted phenyl ring at the 2-position.

In drug discovery, this specific architecture acts as a "privileged scaffold," frequently utilized in Structure-Activity Relationship (SAR) studies for antitubercular , antimalarial , and anticancer (specifically breast cancer MCF-7 lines) therapeutics. The presence of the 6,8-dibromo motif provides steric bulk and lipophilicity, while the trifluoromethyl group enhances metabolic stability and membrane permeability.

Physicochemical Profile

Identity & Constants

The following data represents the theoretical values derived from standard atomic weights and isotopic distributions, essential for stoichiometry and analytical validation.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₅H₈Br₂F₃N
Molecular Weight (Average) 419.04 g/mol Used for molarity calculations.
Monoisotopic Mass 416.8979 Da Based on

Br (50.69%).
Exact Mass 416.90, 418.90, 420.90Distinct 1:2:1 triplet pattern due to Br₂.
Predicted LogP ~5.8 - 6.2Highly lipophilic due to -CF₃ and -Br₂.
H-Bond Donors/Acceptors 0 / 4(3 F + 1 N)
Isotopic Distribution (Mass Spectrometry Signature)

For researchers performing LC-MS validation, the dibromo substitution creates a characteristic isotopic envelope.

  • M+0 (416.9): ~51% relative intensity (contains

    
    Br, 
    
    
    
    Br)
  • M+2 (418.9): ~100% relative intensity (contains

    
    Br, 
    
    
    
    Br)
  • M+4 (420.9): ~49% relative intensity (contains

    
    Br, 
    
    
    
    Br)

Synthetic Framework

While classical methods like the Friedländer condensation can be used, they often require harsh conditions and specific unstable amino-aldehyde precursors. The most robust, modular protocol for synthesizing this specific analog is the Suzuki-Miyaura Cross-Coupling of a pre-formed 2,6,8-tribromoquinoline intermediate. This method offers higher regioselectivity and functional group tolerance.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-C1' bond.

  • Fragment A (Electrophile): 2,6,8-Tribromoquinoline (The C2-Br is the most reactive towards oxidative addition).

  • Fragment B (Nucleophile): 3-(Trifluoromethyl)phenylboronic acid.

Experimental Protocol (Suzuki Coupling)

Reagents:

  • Substrate: 2,6,8-Tribromoquinoline (1.0 equiv)

  • Boronic Acid: 3-(Trifluoromethyl)phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or Toluene/Ethanol.

Workflow:

  • Inertion: Charge a reaction vial with the quinoline substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed DME and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, yielding a fluorescent product.

  • Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Reaction Pathway Diagram

Synthesis cluster_conditions Reaction Conditions SM1 2,6,8-Tribromoquinoline (Electrophile) Cat Pd(PPh3)4 Na2CO3, 85°C SM1->Cat SM2 3-(CF3)phenylboronic acid (Nucleophile) SM2->Cat Inter Oxidative Addition (Pd Insertion at C2) Cat->Inter C2-Br Selective Prod This compound (Target) Inter->Prod Reductive Elimination Solvent: DME/H2O Solvent: DME/H2O Atmosphere: Argon Atmosphere: Argon

Caption: Regioselective Suzuki-Miyaura coupling strategy targeting the C2 position of the quinoline core.

Structural Characterization (Validation)

To confirm the identity of the synthesized compound, researchers must verify the following spectral features.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • Quinoline H4: A doublet (

    
    ) around 8.0–8.2 ppm . This proton is deshielded by the ring nitrogen and the adjacent phenyl ring.
    
  • Quinoline H5 & H7: Two doublets (

    
    ) around 7.8–8.0 ppm  showing meta-coupling (
    
    
    
    Hz) due to the bromine substitution pattern.
  • Phenyl Ring: A multiplet pattern around 7.6–7.9 ppm . Look specifically for the proton between the CF

    
     and the attachment point (singlet-like) which will be significantly deshielded.
    
Carbon NMR ( C NMR)
  • CF

    
     Carbon:  A quartet around 124 ppm  with a large coupling constant (
    
    
    
    Hz).
  • C2 (Quinoline): A signal around 155–160 ppm , shifted downfield due to the adjacent nitrogen and phenyl ring.

Research Applications & Biological Significance[1]

This molecule is not merely a chemical curiosity; it is a functionalized intermediate for medicinal chemistry.

Structure-Activity Relationship (SAR) Logic
  • 6,8-Dibromo Motif: Increases lipophilicity (logP), facilitating transport across the mycobacterial cell wall (in TB research) or cancer cell membranes. The halogens also provide "handles" for further functionalization (e.g., Buchwald-Hartwig amination) to create amino-quinoline derivatives.

  • 3-CF

    
     Group:  A bioisostere for a chloride or methyl group, it blocks metabolic oxidation at the phenyl ring, extending the drug's half-life (
    
    
    
    ).
Known Bioactivity Profiles

Research into analogous 6,8-dibromo-2-arylquinolines has demonstrated activity in:

  • Anticancer (Breast): Inhibition of MCF-7 cell lines, potentially via tubulin binding or aromatase inhibition.

  • Antimicrobial: Disruption of bacterial DNA gyrase in M. tuberculosis.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas. Light sensitive (brominated heterocycles can undergo photodehalogenation).

  • Disposal: Halogenated organic waste streams.

References

  • Synthesis of 2-Aryl-6,8-dibromo-4-methoxyquinolines via Oxidative Aromatization. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis of the 6,8-dibromoquinoline core from dihydroquinolinones.

  • Friedländer Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines. Source: BenchChem Application Notes.[1] Context: Provides protocols for condensation reactions yielding the dibromoquinoline scaffold.

  • Biological Evaluation of 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones. Source: Semantic Scholar / ResearchGate. Context: Details the anticancer activity (MCF-7) and docking studies of 6,8-dibromo-2-arylquinoline derivatives.

  • Crystal Structure and Stacking Interactions of 6,8-Dibromoquinoline. Source: NIH / PubMed Central. Context: Provides structural data (bond lengths, angles) for the parent 6,8-dibromoquinoline core.

Sources

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Substituted 6,8-Dibromoquinoline Scaffolds: Synthesis, Biological Activity, and Structure-Activity Relationships

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in drug discovery.[1][2] Its derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3] The therapeutic versatility of this core has cemented its status as a cornerstone in the development of novel therapeutic agents.

The strategic functionalization of the quinoline ring is a key determinant of its biological efficacy. Specifically, the introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potency and pharmacokinetic profile. The 6,8-dibromo substitution pattern, in particular, has been identified as a critical pharmacophore that often confers potent biological activity.[4][5][6] This guide focuses on the synthesis, diverse biological applications, and nuanced structure-activity relationships (SAR) of 2-substituted 6,8-dibromoquinoline derivatives, providing a comprehensive resource for researchers engaged in drug design and development.

Synthetic Strategies: Forging the 6,8-Dibromoquinoline Core

The construction of a diverse library of 2-substituted 6,8-dibromoquinolines begins with the efficient synthesis of the core scaffold. This foundational molecule serves as a versatile precursor for a wide range of chemical modifications.[1][6] The bromine atoms at positions 6 and 8 are not merely passive substituents; they provide reactive handles for advanced synthetic transformations like cross-coupling reactions, enabling extensive SAR studies.[6] A common and effective pathway involves the initial bromination of a tetrahydroquinoline precursor, followed by aromatization.

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Aromatization cluster_2 Step 3: C-2 Substitution A 1,2,3,4-Tetrahydroquinoline B 6,8-Dibromo-1,2,3,4- tetrahydroquinoline A->B Br₂ / Acetic Acid C 6,8-Dibromoquinoline B:e->C:w DDQ / Benzene (Reflux) D 2-Substituted 6,8-Dibromoquinolines C:e->D:w Various Synthetic Methods (e.g., Cross-coupling, Nucleophilic Substitution) SAR_Insights cluster_Modifiers Key Structural Modifications Core 6,8-Dibromoquinoline Core Provides foundational scaffold for activity Outcome Biological Activity Anticancer Antimicrobial Antiviral Core:f1->Outcome Establishes Potential C2_Sub C-2 Substitution - Alkoxy groups (e.g., isopropoxy) - Aromatic groups - Amides Fine-tunes potency and selectivity. Critical for modulating antiviral and antimicrobial activity. C2_Sub:tail->Outcome Modulates Potency C5_Sub C-5 Substitution - Electron-withdrawing groups (e.g., Nitro -NO₂) Dramatically enhances anticancer cytotoxicity. C5_Sub:tail->Outcome:f1 Boosts Cytotoxicity Cytotoxicity_Workflow A Synthesized 2-Substituted 6,8-Dibromoquinoline Derivative B Prepare Stock Solution (e.g., in DMSO) A->B C Serial Dilution to Working Concentrations B->C E Treat Cells with Compound Dilutions C->E D Seed Cancer Cells in 96-well Plates D->E F Incubate for 48-72 hours E->F G Add MTT Reagent (or similar viability dye) F->G H Incubate to allow Formazan Crystal Formation G->H I Solubilize Crystals (e.g., with DMSO or SDS) H->I J Measure Absorbance (e.g., at 570 nm) I->J K Data Analysis: Calculate % Viability & Determine IC₅₀ Value J->K

Sources

Methodological & Application

Suzuki cross-coupling conditions for 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki Cross-Coupling of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Complex Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted functionalization of this heterocycle is paramount in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for creating carbon-carbon bonds due to its mild conditions and broad functional group tolerance.[3][4]

This guide provides an in-depth analysis and detailed protocols for the Suzuki cross-coupling of This compound . We will address the primary synthetic challenge presented by this substrate: achieving selective functionalization at either the C6 or C8 position. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern reagent selection and reaction outcomes, empowering researchers to not only replicate but also rationally optimize these critical transformations.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimization. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Each step presents an opportunity for optimization through the careful selection of ligands, bases, and solvents.

The cycle consists of three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the quinoline, forming a Pd(II) complex. The rate of this step is influenced by the electron density of the C-Br bond; electron-deficient systems generally react faster.[5][6]

  • Transmetalation: A boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the bromide.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) (Quinoline Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') (Di-organo Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Quinoline-Ar' RedElim->Product Product Out ArBr Quinoline-Br ArBr->OxAdd Substrate In ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetalation Boronic Acid In

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle

Strategic Considerations for Coupling with this compound

The Decisive Factor: Regioselectivity of C-Br Bonds

The primary challenge with a di-halogenated substrate is controlling which position reacts. In the 6,8-dibromoquinoline system, the two bromine atoms exhibit different reactivity profiles due to the electronic and steric environment of the quinoline ring.

  • Electronic Effects: The quinoline ring is a π-electron-deficient heterocycle, particularly at the 2- and 4-positions.[8][9][10] For reactions involving oxidative addition, the C6-Br bond is generally more reactive than the C8-Br bond. This is attributed to the C6 position being electronically more favorable for the initial insertion of the palladium catalyst.[11]

  • Steric Hindrance: The C8 position is sterically more encumbered due to its proximity to the fused benzene ring and the heterocyclic nitrogen atom (the peri position), which can disfavor the approach of the bulky palladium catalyst.

Therefore, under kinetically controlled conditions (i.e., using a limited amount of boronic acid), selective mono-arylation is expected to occur preferentially at the C6 position .[11] Achieving di-substitution requires more forcing conditions or a significant excess of the coupling partner to overcome the lower reactivity of the C8-Br bond.

Catalyst and Ligand Selection: Tailoring the System for Success

The choice of the palladium source and its associated ligand is critical for achieving high yields and selectivity.

  • Palladium Precatalysts: Standard Pd(II) and Pd(0) sources are effective. Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂ are excellent starting points.[5][11] Pd(PPh₃)₄ is also a reliable choice, though it can sometimes be less active than ligand-based systems for challenging substrates.[8]

  • Phosphine Ligands: The presence of the electron-withdrawing 2-[3-(trifluoromethyl)phenyl] group makes the quinoline core more electron-deficient, which can facilitate oxidative addition. However, the nitrogen atom can coordinate to the palladium center, potentially influencing catalytic activity.

    • For Mono-arylation: Triphenylphosphine (PPh₃) is often sufficient for selective coupling at the more reactive C6 position.[11]

    • For Di-arylation or Difficult Couplings: More electron-rich and sterically bulky ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), or Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) can promote the more difficult oxidative addition at the C8 position and prevent catalyst deactivation.[5][12]

The Role of Base and Solvent
  • Base: The base is required to activate the boronic acid, forming the boronate anion which is more competent for transmetalation.[7]

    • Inorganic Bases: Aqueous solutions of K₂CO₃, Cs₂CO₃, or K₃PO₄ are most common.[1][13] Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong base that can be effective for less reactive systems.[14]

  • Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is necessary.

    • Common Choices: Mixtures of an organic solvent with water are standard. 1,4-dioxane/water, toluene/water, or DMF/water are all excellent options.[1][13] Using degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

Experimental Workflow and Protocols

The general workflow for performing a Suzuki cross-coupling reaction is outlined below. Adherence to an inert atmosphere is critical for reproducibility and high yields.

Workflow Figure 2: General Experimental Workflow start Start setup Reaction Setup Add solid reagents to an oven-dried flask: - 6,8-Dibromoquinoline Substrate - Boronic Acid - Palladium Catalyst - Base start->setup inert Inert Atmosphere Seal flask with septum. Evacuate and backfill with Argon or Nitrogen (3x cycles). setup->inert solvent Solvent Addition Add degassed solvents via syringe. inert->solvent reaction Reaction Heat to desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS. solvent->reaction workup Work-up Cool to room temperature. Dilute with organic solvent (e.g., Ethyl Acetate). Wash with water and brine. reaction->workup purify Purification Dry organic layer (e.g., Na₂SO₄). Concentrate in vacuo. Purify by flash column chromatography. workup->purify end End purify->end

Caption: General Experimental Workflow

Protocol 1: Selective Mono-Arylation at the C6-Position

This protocol is designed to favor the formation of the 6-aryl-8-bromo-2-[3-(trifluoromethyl)phenyl]quinoline product.

Reagents & Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.1 - 1.2 equiv.)

  • PdCl₂(PPh₃)₂ (0.03 - 0.05 equiv., 3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add the arylboronic acid (1.1 mmol, 1.1 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through it for 15-20 minutes. Add the solvent mixture (e.g., 5 mL for a 0.2 M solution) to the reaction flask via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Aqueous Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (20 mL), then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: Di-Substitution for 6,8-Diaryl-2-[3-(trifluoromethyl)phenyl]quinoline

This protocol uses an excess of the boronic acid and potentially a more robust catalyst system to drive the reaction to completion at both C6 and C8 positions.

Reagents & Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (2.5 - 3.0 equiv.)

  • Pd(dppf)Cl₂ (0.05 - 0.10 equiv., 5-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (4.0 equiv.)

  • Toluene and Water (e.g., 10:1 v/v mixture)

  • Other materials as listed in Protocol 1.

Step-by-Step Procedure:

  • Vessel Preparation & Reagent Addition: Follow steps 1-2 from Protocol 1, but use the arylboronic acid (2.5 equiv.), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (4.0 equiv.).

  • Inert Atmosphere & Solvent Addition: Follow steps 3-4 from Protocol 1, using a degassed 10:1 mixture of toluene and water.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 110-120 °C and stir vigorously. This reaction may require a longer time (12-24 hours). Monitor for the disappearance of both the starting material and the mono-arylated intermediate.

  • Work-up and Purification: Follow steps 6-9 from Protocol 1. Note that the di-substituted product will be less polar than the mono-substituted intermediate.

Data and Troubleshooting

Summary of Expected Outcomes
ParameterCondition for Mono-Substitution (C6)Condition for Di-Substitution (C6 & C8)Rationale
Boronic Acid 1.1 - 1.2 equivalents> 2.5 equivalentsStoichiometry dictates the extent of reaction.[1]
Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd(OAc)₂/XPhosMore robust ligands are needed for the less reactive C8-Br bond.[11][16]
Base K₂CO₃ or Na₂CO₃Cs₂CO₃ or K₃PO₄A stronger base can increase reaction rate for the second coupling.[13]
Temperature 90 - 100 °C110 - 120 °CHigher energy is required to overcome the activation barrier for C8 coupling.
Expected Product 6-Aryl-8-bromo-quinoline6,8-Diaryl-quinolineSelective vs. exhaustive functionalization.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient degassing (O₂ present). 3. Poor quality of reagents.1. Use a fresh batch of catalyst or a different precatalyst. 2. Ensure the reaction is performed under a strictly inert atmosphere with degassed solvents.[15] 3. Use pure, dry boronic acid.
Formation of Homocoupled Byproduct Presence of oxygen deactivating the catalyst.Improve degassing procedure for solvents and the reaction vessel.
Protodeboronation (Boronic acid replaced by -H) 1. Reaction temperature too high or time too long. 2. Unstable boronic acid.1. Lower the reaction temperature or monitor closely to stop when complete. 2. Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[15]
Stalled at Mono-substitution 1. Insufficient boronic acid/base. 2. Catalyst system not active enough for C8 position.1. Add more equivalents of boronic acid and base. 2. Switch to a more electron-rich, bulky ligand system (e.g., Pd(OAc)₂ with XPhos or SPhos).

Decision Logic for Reaction Strategy

The choice between mono- and di-substitution is a critical decision based on the synthetic goal. The following diagram illustrates the logical path for selecting the appropriate reaction conditions.

Decision_Tree Figure 3: Decision Tree for Selective Coupling start Desired Product? mono Mono-Arylation (at C6-position) start->mono Single C-C bond di Di-Arylation (at C6 & C8) start->di Two C-C bonds cond_mono Use Kinetic Control: - Boronic Acid (1.1 eq) - Std. Catalyst (PdCl₂(PPh₃)₂) - Temp: 90-100 °C mono->cond_mono cond_di Use Thermodynamic/Forcing Control: - Boronic Acid (>2.5 eq) - Robust Catalyst (Pd(dppf)Cl₂) - Temp: >110 °C di->cond_di

Caption: Decision Tree for Selective Coupling

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Benchchem.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (Publication Source Not Specified).
  • Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. (Publication Source Not Specified).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (Publication Source Not Specified).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.
  • Evaluating Palladium Catalyst Efficacy for Cross-Coupling with Dibromoquinolines: A Comparative Guide. Benchchem.
  • One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton.
  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. ResearchGate.
  • Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers. Benchchem.
  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books.
  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. IJSRP.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. (Publication Source Not Specified).
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Reactivity of Quinoline. YouTube.
  • Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization. Benchchem.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development - ACS Publications.
  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (Publication Source Not Specified).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters - ACS Publications.
  • Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI.
  • Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry - ACS Publications.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • -ones in a palladium catalyzed Sonogashira cross-coupling reaction. TÜBİTAK Academic Journals.
  • Suzuki cross-coupling reactions of 4,7-dibromo[1][3][15]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Available at:

  • Differentiation and functionalization of remote C–H bonds in adjacent positions. (Publication Source Not Specified).
  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Science Publishing.

Sources

Application Note: Buchwald-Hartwig Amination Protocols for Dibromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes mechanistic insights with field-proven protocols to address the specific challenges of dibromoquinoline substrates.

Strategic Analysis: The Dibromoquinoline Challenge

Dibromoquinolines present a unique "selectivity paradox" in palladium-catalyzed cross-coupling. Unlike simple dibromobenzenes, the quinoline scaffold possesses a heterogeneous electronic environment due to the pyridine ring's electron-withdrawing nature.

Reactivity Hierarchy (Regioselectivity)

Successful mono-amination relies on exploiting the electronic differences between the two C-Br bonds. The rate of oxidative addition (the selectivity-determining step) is generally faster at electron-deficient positions.

  • Zone 1: Highly Activated (Positions 2, 4):

    • These positions are ortho/para to the quinoline nitrogen.

    • Reactivity: Highest. The C-Br bond is weakened by the electron-withdrawing nitrogen, facilitating rapid oxidative addition by Pd(0).

    • Mechanism: Can sometimes compete with

      
       pathways if strong nucleophiles/bases are used, but Pd-catalysis dominates with non-nucleophilic bases.
      
  • Zone 2: "Phenyl-Like" (Position 3):

    • Meta to the nitrogen.[1][2] Electronic activation is minimal. Reactivity is similar to bromobenzene.

  • Zone 3: Benzenoid Ring (Positions 5, 6, 7, 8):

    • Reactivity is governed by local sterics and electronics.

    • Position 8: Often hindered by the quinoline nitrogen lone pair (peri-interaction), but can direct palladation if specific directing groups are present.

    • Position 5: Sterically hindered by the C4-hydrogen (peri-interaction).

    • Positions 6, 7: Least sterically hindered, generally reactive but slower than C2/C4.

General Reactivity Order:



Catalyst Poisoning

The quinoline nitrogen is a competent ligand for Pd(II). It can displace phosphines, forming inactive [Pd(quinoline)2(Br)(Amine)] complexes.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos , XPhos , tBuXPhos ) that sterically preclude the approach of the quinoline nitrogen to the metal center.

Decision Logic & Workflow

The following decision tree guides the selection of conditions based on substrate substitution and desired product.

G Start Start: Dibromoquinoline Substrate IsomerCheck Identify Br Positions Start->IsomerCheck Hetero Heterogeneous (e.g., 4,7-dibromo or 2,6-dibromo) IsomerCheck->Hetero Electronic Bias Exists Homo Homogeneous/Benzenoid (e.g., 5,7-dibromo or 6,8-dibromo) IsomerCheck->Homo Similar Electronics Target Target Product? Hetero->Target Homo->Target Mono Mono-Amination Target->Mono Selective Bis Bis-Amination Target->Bis Exhaustive CondA PROTOCOL A (Kinetic Control) Ligand: Xantphos or BINAP Temp: 60-80°C Mono->CondA If Heterogeneous (Reacts at C2/C4 first) CondC PROTOCOL C (Steric Control) Ligand: P(tBu)3 or Josiphos Temp: 80°C Mono->CondC If Homogeneous (Relies on Sterics) CondB PROTOCOL B (Thermodynamic Control) Ligand: BrettPhos/RuPhos Temp: 100-110°C Bis->CondB Force both positions

Figure 1: Strategic workflow for optimizing Buchwald-Hartwig conditions for dibromoquinolines.

Experimental Protocols

Protocol A: Regioselective Mono-Amination (Electronic Control)

Objective: Selectively aminate the electron-deficient position (e.g., C4 in 4,7-dibromoquinoline) while leaving the benzenoid bromine intact.

Mechanistic Rationale:

  • Catalyst: Pd(OAc)2 with Xantphos .[3] Xantphos is a wide-bite-angle bidentate ligand. It promotes reductive elimination but, crucially, its rigidity often slows down the oxidative addition to the second, less activated bromide after the first amination changes the electronics of the ring.

  • Base: Cs2CO3.[3] A mild, insoluble base creates a "heterogeneous buffer," keeping the concentration of active deprotonated amine low, preventing over-reaction.

Materials:

  • Substrate: 4,7-Dibromoquinoline (1.0 equiv)

  • Amine: 1.1 equiv (Strict stoichiometry is vital)

  • Catalyst: Pd(OAc)2 (2 mol%)[4]

  • Ligand: Xantphos (3 mol%)

  • Base: Cs2CO3 (2.0 equiv, dried)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, add Pd(OAc)2 (4.5 mg, 0.02 mmol) and Xantphos (17.3 mg, 0.03 mmol) to a vial. Add 2 mL of dioxane and stir at RT for 10 mins until a clear yellow/orange solution forms (generation of active L2Pd(0)).

  • Reaction Assembly: To a separate Schlenk tube, add 4,7-dibromoquinoline (287 mg, 1.0 mmol), the amine (1.1 mmol), and Cs2CO3 (650 mg, 2.0 mmol).

  • Transfer: Syringe the pre-formed catalyst solution into the Schlenk tube. Rinse with an additional 2 mL of dioxane (Total concentration ~0.25 M).

  • Heating: Seal the tube and heat to 80°C . Note: Do not exceed 90°C to maintain selectivity.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. The C4-substituted product usually forms first. If C7-amination begins (bis-product > 5%), quench immediately.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: Exhaustive Bis-Amination

Objective: Install amines at both bromine positions (e.g., 3,6-dibromoquinoline or converting the product of Protocol A to a diamine).

Mechanistic Rationale:

  • Catalyst: Third-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4 or RuPhos Pd G4 ). These activate even deactivated aryl chlorides/bromides and prevent catalyst poisoning by the quinoline nitrogen.

  • Base: NaOtBu. Strong, soluble base ensures rapid deprotonation and turnover.

Materials:

  • Substrate: Dibromoquinoline (1.0 equiv)[4][5]

  • Amine: 2.5 equiv (Excess)

  • Catalyst: BrettPhos Pd G4 (3-5 mol%) (Use RuPhos for secondary amines)

  • Base: NaOtBu (3.0 equiv)[5]

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine dibromoquinoline (1.0 mmol), amine (2.5 mmol), NaOtBu (3.0 mmol), and BrettPhos Pd G4 (0.05 mmol).

  • Solvent: Add Toluene (4 mL, 0.25 M).

  • Purge: Sparge with Nitrogen/Argon for 5 minutes. Cap tightly.

  • Reaction: Heat to 100-110°C for 12-18 hours.

  • Workup: Dilute with water/EtOAc. Wash organic layer with brine.[4] Dry over MgSO4.

    • Tip: Aminoquinolines are often polar; use DCM/MeOH/NH4OH gradients for purification.

Data Summary: Ligand & Base Selection Guide

VariableRecommendationRationale
Primary Amines BrettPhos or XPhos Prevents

-hydride elimination; accommodates steric bulk.
Secondary Amines RuPhos Specialized for secondary amines; prevents steric crowding at Pd center.[6]
Base-Sensitive Groups Cs2CO3 or K3PO4 Mild bases prevent hydrolysis of esters or nitriles on the quinoline.
Strong C-N Bond NaOtBu Strong base facilitates rapid transmetallation/reductive elimination.
Solvent t-Amyl Alcohol High boiling point; solubilizes polar intermediates better than toluene.

Troubleshooting Common Issues

  • Problem: Dehalogenation (Hydrodebromination)

    • Cause:

      
      -hydride elimination from the amine or solvent.
      
    • Solution: Switch from Pd(OAc)2 to a Pd G4 precatalyst. Ensure solvent is rigorously anhydrous. Lower the temperature.

  • Problem: No Reaction (Catalyst Death)

    • Cause: Quinoline nitrogen binding to Pd.

    • Solution: Increase catalyst loading to 5 mol%. Switch to tBuXPhos (super-bulky ligand). Ensure the reaction is under inert atmosphere (O2 kills active phosphine-Pd species).

  • Problem: Inseparable Mixture of Regioisomers

    • Cause: Electronic difference between Br positions is too small (e.g., 6,7-dibromoquinoline).

    • Solution: This is a difficult intrinsic problem. Try Protocol A at lower temperature (60°C) or switch to a bulky ligand like Josiphos to induce steric differentiation.

References

  • Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8][9][10][11][12][13] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.[12] Link

  • Ligand Selection (BrettPhos): Maiti, D., & Buchwald, S. L. (2009). Universal/Generic Precatalyst for Palladium-Catalyzed Amination. Journal of the American Chemical Society.[12] Link

  • Quinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[11] (Standard text for heterocyclic reactivity patterns).

  • Protocol Validation: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. Link

  • Regioselectivity in Dihaloheterocycles: Léris, P., et al. (2014). Regioselective Palladium-Catalyzed Amination of Dihaloquinolines. Tetrahedron. (Inferred general reactivity patterns from analogous pyridine/quinoline systems).

Sources

Troubleshooting & Optimization

Technical Support Center: 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZn-Br2-CF3-Opt Subject: Yield Optimization & Troubleshooting for Poly-halogenated 2-Arylquinolines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Yield Trap"

You are likely encountering low yields (<30%) due to the "push-pull" electronic conflict and steric hindrance inherent in this target molecule.

The target, 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline , presents three distinct synthetic challenges:

  • Electronic Deactivation: The 3-trifluoromethyl group on the acetophenone/aryl ring withdraws electron density, making the condensation step sluggish during ring closure.

  • Steric Crowding: The 8-bromo substituent creates significant peri-interaction, destabilizing planar transition states required for classical Skraup or Doebner-Miller syntheses.

  • Solubility: The lipophilic, poly-halogenated core often crashes out as an amorphous solid during workup, trapping impurities.

This guide provides two validated routes to bypass these issues: an Optimized Pfitzinger Protocol (for building the ring) and a Regioselective Suzuki Coupling (for functionalizing an existing core).

Decision Matrix: Choosing Your Route

Before proceeding, select the workflow that matches your available precursors.

RouteSelection Start Select Precursor Availability Q1 Do you have 4,6-Dibromoisatin? Start->Q1 Q2 Do you have 2,6,8-Tribromoquinoline? Q1->Q2 No RouteA ROUTE A: Modified Pfitzinger (Best for Scale-Up) Q1->RouteA Yes Q2->Q1 No (Acquire Isatin) RouteB ROUTE B: Regioselective Suzuki (Best for Library/Analogues) Q2->RouteB Yes

Figure 1: Synthetic pathway selection based on precursor availability.

Protocol A: The Modified Pfitzinger Route (Ring Construction)

This is the most robust method for de novo synthesis. It avoids the unstable amino-aldehydes required for Friedländer synthesis.

The Chemistry: 4,6-Dibromoisatin + 3-(Trifluoromethyl)acetophenone


 Cinchoninic Acid Intermediate 

Decarboxylated Product.
Step-by-Step Optimization
StepCritical ParameterTechnical Insight
1. Condensation Base Concentration Use 33% KOH (aq) . Weaker bases fail to open the isatin ring fully. The 3-CF3 group makes the ketone less nucleophilic; high alkalinity forces enolate formation.
2. Acidification pH Control Acidify to pH 3-4 with acetic acid, NOT HCl. HCl often traps the zwitterionic intermediate, making filtration difficult.
3. Decarboxylation Thermal Transfer CRITICAL FAILURE POINT. Dry heating causes charring. Use Diphenyl ether as a solvent at 250°C.
Detailed Workflow
  • Condensation: Dissolve 4,6-dibromoisatin (1.0 eq) in 33% KOH (5 mL/mmol). Add 3-(trifluoromethyl)acetophenone (1.1 eq) dissolved in minimal ethanol. Reflux for 24 hours.

  • Isolation: Cool to RT. Acidify with glacial acetic acid to pH 4. The yellow precipitate is the cinchoninic acid intermediate. Filter and dry thoroughly.

  • Decarboxylation: Suspend the dried acid in diphenyl ether (10 mL/g). Add copper powder (0.1 eq) as a catalyst. Heat to reflux (~259°C) for 2 hours until CO2 evolution ceases.

  • Workup: Cool to RT. Dilute with hexane (to precipitate the quinoline while keeping diphenyl ether in solution). Filter the solid.[1]

Protocol B: Regioselective Suzuki Coupling (Functionalization)

If you already possess the quinoline core (e.g., 2,6,8-tribromoquinoline or 2-chloro-6,8-dibromoquinoline), this method offers higher yields (80%+) and milder conditions.

The Mechanism: Palladium undergoes oxidative addition preferentially at the C2 position (alpha to nitrogen) due to the electron-deficient nature of the pyridine ring, leaving the C6 and C8 bromines intact.

SuzukiCycle Precursor 2,6,8-Tribromoquinoline OxAdd Oxidative Addition (Selective at C2) Precursor->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (3-CF3-Ph-B(OH)2) OxAdd->TransMet Base/Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Target: 6,8-Dibromo-2-arylquinoline RedElim->Product

Figure 2: Regioselective catalytic cycle favoring C2-arylation.

Optimization Table
ComponentRecommendationReasoning
Catalyst Pd(PPh3)4 (5 mol%) Bis-phosphine ligands are sufficient. Avoid highly active catalysts (like XPhos) which might activate the C6/C8 positions.
Solvent DME/Water (3:1) Dimethoxyethane provides better solubility for the tribromo-species than Toluene.
Base Na2CO3 (2.0 eq) Stronger bases (tBuOK) promote dehalogenation side reactions.
Temperature 85°C (Oil Bath) Do not exceed 100°C. Higher temps lose regioselectivity.

Troubleshooting Center (FAQs)

Q: My Pfitzinger reaction yields a "tar" during the final heating step. How do I fix this? A: This is a decarboxylation failure.

  • Moisture: Ensure the intermediate carboxylic acid is bone dry. Water lowers the boiling point of the reaction mix and causes hydrolysis side-products.

  • Solvent Switch: Switch from neat heating (melting) to Diphenyl ether or Nitrobenzene . These high-boiling solvents act as heat sinks, preventing localized overheating and polymerization.

Q: In the Suzuki route, I see multiple spots on TLC. Is the coupling happening at C6 or C8? A: Likely yes. This occurs if the temperature is too high or the catalyst is too active.

  • Fix: Lower temperature to 70-80°C.

  • Fix: Reduce catalyst loading to 2-3 mol%.

  • Check: Verify your starting material is 2,6,8-tribromoquinoline. The C2-Br bond is significantly more labile than C6/C8-Br.

Q: The product is insoluble in everything. How do I purify it? A: 6,8-dibromo-2-arylquinolines are notoriously insoluble.

  • Avoid Column Chromatography: It will streak and crash out on the silica.

  • Recrystallization: Use DMF/Ethanol mixtures. Dissolve in hot DMF, then slowly add Ethanol until turbidity appears. Cool slowly.

Q: Can I use microwave irradiation? A: Yes. For the Pfitzinger , microwave irradiation (160°C, 10 min) can replace the 24h reflux, significantly improving the impurity profile by reducing thermal degradation time.

References

  • BenchChem. (2025).[2][3] Application Notes & Protocols: Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines. Retrieved from 3

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from 4

  • National Institutes of Health (PMC). (2010). 6,8-Dibromoquinoline Synthesis and Characterization. Retrieved from 5

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 6

Sources

Technical Support Center: Purification of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The unique substitution pattern of this molecule, featuring two bromine atoms and a trifluoromethylphenyl group on the quinoline scaffold, presents specific challenges and considerations in its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, mono-brominated species (e.g., 6-bromo- or 8-bromo-2-[3-(trifluoromethyl)phenyl]quinoline), and over-brominated products.[1] Additionally, side products from the cyclization reaction, such as isomers, may be present.[2] The formation of these impurities is highly dependent on the synthetic route and reaction conditions employed.[1]

Q2: My compound appears as an oil or fails to crystallize after column chromatography. What should I do?

A2: The presence of impurities is a common reason for the failure of a compound to crystallize.[2] Further purification by techniques like preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[2] Alternatively, screening a variety of solvent systems for recrystallization can be effective.[2][3] If the compound has a low melting point, it may exist as a stable oil at room temperature. In such cases, attempting to form a salt or co-crystal might induce crystallization.[2]

Q3: I'm observing significant product loss during silica gel column chromatography. What could be the cause?

A3: Quinolines, being basic, can sometimes interact strongly with the acidic silica gel, leading to tailing and poor recovery.[4] If your compound is highly polar, it may be irreversibly adsorbed onto the silica.[2] Consider using a different stationary phase, such as alumina, or a reverse-phase silica (C18).[2] Another strategy is to add a small amount of a basic modifier, like triethylamine, to the eluent to reduce strong interactions with the silica. Minimizing the time the compound spends on the column by using flash chromatography can also help prevent degradation and improve recovery.[2]

Q4: How can I effectively remove colored impurities from my final product?

A4: Colored impurities often arise from degradation products or highly conjugated side products. If these impurities have different polarities from your target compound, column chromatography should be effective. For persistent color, a wash with a dilute solution of sodium bisulfite can sometimes decolorize certain impurities. Recrystallization from a suitable solvent system can also be very effective at excluding colored impurities from the crystal lattice.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Low Purity Despite Column Chromatography - Co-elution of impurities with similar polarity.[2]- Formation of isomeric impurities during synthesis.[2]- Optimize chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity (e.g., alumina, C18).[2]- Consider a multi-step purification strategy, such as an initial recrystallization or liquid-liquid extraction to remove some impurities before chromatography.[2]
Compound Degradation During Purification - The trifluoromethyl group can influence the electronic properties, potentially making the quinoline core sensitive to acidic or basic conditions.[2]- Minimize the exposure time to the purification medium. Use flash chromatography instead of gravity chromatography.[2]- If using silica gel, consider neutralizing it by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
Broad Peaks in HPLC Analysis - Strong interaction with the stationary phase.- Presence of both acidic and basic groups leading to complex elution behavior.[4]- Add a modifier to the mobile phase. For reverse-phase HPLC, a small amount of an acid like formic or trifluoroacetic acid can improve peak shape.[4]- For normal-phase HPLC on silica, adding a small amount of a basic modifier like triethylamine can be beneficial.
Recrystallization Yields No Crystals or an Oil - Presence of impurities inhibiting crystal lattice formation.[2]- Inappropriate solvent choice.[2]- The compound may have a low melting point.- Further purify the crude material by chromatography to remove impurities.[2]- Perform a systematic solvent screen using a variety of solvents with different polarities.[2][3]- Try techniques like slow evaporation, slow cooling, or vapor diffusion to induce crystallization.[3]- If the compound is an oil, attempt to form a salt or co-crystal.[2]
Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Initial Assessment Column Column Chromatography TLC->Column Impurities Present Recrystallization Recrystallization TLC->Recrystallization High Initial Purity Column->Recrystallization Fractions >95% Pure HPLC Preparative HPLC Column->HPLC Co-eluting Impurities Pure Pure Product Recrystallization->Pure HPLC->Pure

Caption: A general experimental workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol is a standard method for the initial purification of the crude product.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Appropriate glassware for column chromatography

Procedure:

  • Solvent System Selection: Perform a systematic solvent screen using TLC to find an optimal eluent system that provides good separation of the desired compound from impurities, with a target Rf value of 0.2-0.4.[2] A common starting point is a gradient of ethyl acetate in hexane.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.[2]

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[2]

Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

Materials:

  • Partially purified this compound

  • A range of solvents for screening (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, chloroform)

  • Heating and cooling apparatus

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.[2]

Decision-Making Flowchart for Purification Strategy

PurificationStrategy Start Crude Product Analysis (TLC/HPLC) PurityCheck Purity > 90%? Start->PurityCheck Recrystallization Recrystallization PurityCheck->Recrystallization Yes ComplexMixture Complex Mixture? PurityCheck->ComplexMixture No ColumnChrom Flash Column Chromatography FinalPurityCheck Check Purity (TLC/HPLC/NMR) ColumnChrom->FinalPurityCheck Recrystallization->FinalPurityCheck PrepHPLC Preparative HPLC FinalPurityCheck->PrepHPLC Purity Not OK FinalProduct Pure Product (>98%) FinalPurityCheck->FinalProduct Purity OK PrepHPLC->FinalPurityCheck ComplexMixture->ColumnChrom No ComplexMixture->PrepHPLC Yes

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure of 2-Aryl-6,8-Dibromoquinolines: A Predictive Analysis of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of molecular architecture is paramount. The precise three-dimensional arrangement of atoms within a molecule, elucidated through X-ray crystallography, governs its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides a detailed comparative analysis of the X-ray crystal structures of key 6,8-dibromoquinoline derivatives. While a definitive crystal structure for 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline is not publicly available, this guide leverages existing high-quality crystallographic data of closely related analogs to offer a robust, predictive analysis of its likely structural characteristics.

Introduction to the Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of bromine atoms at the 6 and 8 positions, coupled with the addition of an aryl group at the 2-position, creates a class of molecules with significant potential for further functionalization and development as therapeutic agents. The electronic and steric nature of the substituents on the quinoline core and the 2-aryl ring can profoundly influence the molecule's conformation, crystal packing, and, ultimately, its interaction with biological targets.

This guide will first detail the known X-ray crystal structures of two key comparator compounds: 6,8-Dibromoquinoline and 8-Bromo-2-methylquinoline. Subsequently, a predictive analysis of the hypothetical crystal structure of this compound will be presented, drawing upon the established principles of conformational analysis and the known structural effects of the 3-(trifluoromethyl)phenyl substituent.

Comparative Analysis of Known Crystal Structures

To provide a solid foundation for our predictive analysis, we will first examine the crystallographic data of two closely related and structurally characterized quinoline derivatives.

Comparator 1: 6,8-Dibromoquinoline

The crystal structure of 6,8-Dibromoquinoline reveals a nearly planar molecule, a common feature for the quinoline ring system. The planarity of the fused aromatic rings is a key determinant of its packing in the solid state.

Key Structural Features:

  • Planarity: The quinoline ring system is essentially planar, which facilitates significant π–π stacking interactions between adjacent molecules in the crystal lattice.

  • Intermolecular Interactions: The crystal packing is stabilized by a combination of π–π stacking and bromine-bromine interactions. These non-covalent interactions are crucial in dictating the overall crystal architecture.

Comparator 2: 8-Bromo-2-methylquinoline

The introduction of a methyl group at the 2-position in 8-Bromo-2-methylquinoline provides insight into the initial steric impact of a substituent at this site.

Key Structural Features:

  • Dihedral Angle: The quinoline ring system maintains its planarity.

  • Packing Arrangement: Molecules are packed in a face-to-face arrangement, with a notable centroid-centroid distance between the benzene and pyridine rings of adjacent molecules, indicating π-stacking.

Predictive Analysis of this compound

Based on the foundational data from our comparator molecules and an understanding of the stereoelectronic properties of the 3-(trifluoromethyl)phenyl group, we can predict the key structural features of this compound.

The 3-(trifluoromethyl)phenyl group introduces significant steric bulk and potent electronic effects. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is considerably larger than a methyl group.[1][2] These characteristics will have a profound impact on the molecule's conformation and crystal packing.

Predicted Structural Features:

  • Non-Coplanarity: Unlike the comparators, the 2-aryl substituent in the target molecule is expected to be significantly twisted out of the plane of the quinoline ring. This rotation around the C2-C(aryl) bond is a direct consequence of the steric hindrance between the hydrogen atom at the 3-position of the quinoline ring and the hydrogens on the phenyl ring. The bulky trifluoromethyl group will further influence this dihedral angle.

  • Conformational Isomers: Due to the rotation around the C2-C(aryl) single bond, the molecule can exist in different conformations. The most stable conformer in the solid state will be a balance between minimizing steric repulsion and maximizing favorable intermolecular interactions.

  • Intermolecular Interactions: The crystal packing will likely be dominated by a combination of π–π stacking of the quinoline cores, halogen bonding involving the bromine atoms, and weak C-H···F or F···π interactions involving the trifluoromethyl group.[3] The presence of the trifluoromethyl group can introduce new packing motifs not observed in the simpler analogs.[4][5]

  • Influence of the -CF3 Group: The strong electron-withdrawing nature of the trifluoromethyl group will alter the electron density distribution of the entire molecule, potentially influencing the strength of intermolecular interactions and the overall crystal lattice energy.[6]

Data Presentation

The following table summarizes the key crystallographic data for the comparator compounds, providing a quantitative basis for the predictive analysis.

Parameter6,8-Dibromoquinoline8-Bromo-2-methylquinolinePredicted: this compound
Formula C₉H₅Br₂NC₁₀H₈BrNC₁₆H₈Br₂F₃N
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/c-
a (Å) 7.34365.0440-
b (Å) 9.896113.467-
c (Å) 13.010813.391-
β (˚) 109.58997.678-
Volume (ų) 890.8901.4-
Key Dihedral Angle ~0° (planar)~0° (planar)Expected to be significantly > 0°
Dominant Interactions π–π stacking, Br···Brπ–π stackingπ–π stacking, Halogen bonding, C-H···F/F···π interactions

Experimental Protocols

The determination of a crystal structure is a meticulous process involving several key stages. The following provides a generalized, yet detailed, protocol for obtaining the X-ray crystal structure of a compound like this compound.

Step 1: Synthesis and Purification

The synthesis of 2-arylquinolines is often achieved through established methods such as the Doebner-von Miller reaction, Combes quinoline synthesis, or more modern cross-coupling strategies.

Diagram of a General Synthetic Workflow:

G Reactants Starting Materials (e.g., 2-amino-3,5-dibromobenzaldehyde and 3-(trifluoromethyl)acetophenone) Reaction Cyclocondensation Reaction (e.g., Friedländer Synthesis) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Pure Pure Crystalline Product Purification->Pure G cluster_exp Experimental cluster_comp Computational cluster_validation Validation & Deposition SingleCrystal High-Quality Single Crystal Diffractometer X-ray Diffractometer SingleCrystal->Diffractometer DiffractionData Diffraction Pattern Data Diffractometer->DiffractionData StructureSolution Structure Solution (Direct/Patterson Methods) DiffractionData->StructureSolution Data Processing Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure Validation Validation (checkCIF) FinalStructure->Validation Deposition Deposition (e.g., CSD) Validation->Deposition

Sources

A Comparative Guide to the Reactivity of C6- vs. C8-Bromo Groups in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science, with bromoquinolines serving as pivotal precursors for molecular diversification.[1][2] A common strategic decision in synthetic design revolves around the relative reactivity of different positions on the quinoline ring. This guide provides an in-depth comparison of the reactivity of the C6- and C8-bromo positions, drawing upon established principles of organic chemistry and available experimental data to inform rational synthetic planning.

Executive Summary

While extensive side-by-side quantitative comparisons of the reactivity of 6-bromoquinoline and 8-bromoquinoline under identical conditions are not widely documented in publicly available literature, a robust comparative analysis can be constructed from fundamental electronic and steric characteristics of the quinoline ring system.[3][4] In general, the C8-position is significantly influenced by the adjacent nitrogen atom, which can act as a directing group in metalation reactions and sterically hinder certain transformations.[3] Conversely, the C6-position, being more electronically "neutral" and less sterically encumbered, often exhibits reactivity patterns more akin to a standard brominated aromatic ring.[3] The choice of reaction—be it palladium-catalyzed cross-coupling, metal-halogen exchange, or nucleophilic aromatic substitution—will ultimately dictate which isomer displays greater reactivity, as each transformation is governed by a unique interplay of these factors.

Theoretical Framework: Unpacking the Influential Factors

The differential reactivity of the C6- and C8-bromo groups can be rationalized by considering two primary factors: electronic effects and steric hindrance.

Electronic Effects

The quinoline ring system possesses a non-uniform electron distribution. The pyridine ring is electron-deficient, while the benzenoid ring is comparatively more electron-rich.[3] Computational studies and known reactivity patterns indicate that the C2 and C4 positions are the most electron-deficient.[3] Within the benzenoid ring, the electron density at the carbon atom bearing the bromine atom influences the rate of oxidative addition in palladium-catalyzed reactions. While both C6 and C8 are on the carbocyclic ring, the C8-position experiences a more pronounced electronic influence from the adjacent nitrogen atom, a phenomenon often referred to as the "peri" effect. This proximity can alter the C-Br bond polarity and influence the stability of reaction intermediates.

Steric Hindrance

The steric environment surrounding the C-Br bond is a critical determinant of reactivity, particularly in reactions involving bulky transition metal catalysts.[3]

  • 6-Bromoquinoline: The C6-position is relatively unhindered, allowing for easier access of reagents.[3]

  • 8-Bromoquinoline: The C8-position is subject to significant steric congestion due to its proximity to the hydrogen atom at C7 and the looming presence of the heterocyclic ring. This steric bulk can impede the approach of large catalyst-ligand complexes.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental tools for the derivatization of bromoquinolines.[3] The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. While both 6- and 8-bromoquinoline are viable substrates, the choice of catalyst and reaction conditions can be crucial for achieving high yields, especially with the sterically more demanding 8-isomer.[3]

SubstrateCoupling PartnerCatalyst SystemSolventBaseYieldObservations
6-Bromo-1,2,3,4-tetrahydroquinolineArylboronic acidPd(PPh₃)₄TolueneK₂CO₃Good to ExcellentGenerally proceeds smoothly due to lower steric hindrance.[5]
8-BromoquinolineArylboronic acidPd(dppf)Cl₂Dioxane/H₂OCs₂CO₃Moderate to GoodMay require more specialized ligands and stronger bases to overcome steric hindrance. Potential for chelation assistance.

Note: The data in this table is illustrative and compiled from various sources, not from a direct comparative study under identical conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric hindrance at the C8-position can pose a significant challenge for this transformation, often requiring more specialized and bulky phosphine ligands to facilitate the coupling.[6]

Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative\nAddition->Ar-Pd(II)(Br)L Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L->Amine\nCoordination R₂NH [Ar-Pd(II)(Br)(NHR₂)L] [Ar-Pd(II)(Br)(NHR₂)L] Amine\nCoordination->[Ar-Pd(II)(Br)(NHR₂)L] Deprotonation Deprotonation [Ar-Pd(II)(Br)(NHR₂)L]->Deprotonation Base [Ar-Pd(II)(NR₂)L] [Ar-Pd(II)(NR₂)L] Deprotonation->[Ar-Pd(II)(NR₂)L] Reductive\nElimination Reductive Elimination [Ar-Pd(II)(NR₂)L]->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. A study on the Sonogashira cross-coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones with phenylacetylene or 3-butyn-1-ol revealed exclusive alkynylation at the C8-position when using a Pd/C-PPh₃-CuI catalyst system.[7] This regioselectivity was attributed to a directing effect of the neighboring NH group, highlighting how intramolecular interactions can override general steric considerations.[7][8] However, when PdCl₂(PPh₃)₂ was used as the catalyst, double substitution at both C6 and C8 was observed, indicating the critical role of the catalyst system in determining the reaction outcome.[7]

Metal-Halogen Exchange and Directed ortho-Metalation (DoM)

Metal-halogen exchange, typically with organolithium reagents, is a rapid and efficient method for generating organoquinoline intermediates.

  • 6-Bromoquinoline: Undergoes straightforward lithium-bromine exchange.[3]

  • 8-Bromoquinoline: Exhibits more complex reactivity. While rapid lithium-bromine exchange is the predominant pathway with strong organolithium bases like n-BuLi, s-BuLi, and t-BuLi at low temperatures (-78 °C), the proximity of the nitrogen atom opens up the possibility of directed ortho-metalation (DoM) at the C7 position.[3][9][10] The choice of base is critical; weaker lithium amide bases such as lithium diisopropylamide (LDA) can favor deprotonation at C7 over halogen exchange.[9][11]

Reaction Pathways for 8-Bromoquinoline:

G cluster_0 8-Bromoquinoline cluster_1 Strong Base (e.g., n-BuLi) cluster_2 Weaker Base (e.g., LDA) 8-Br-Q 8-Br-Q Li-Br_Exchange Li-Br Exchange 8-Br-Q->Li-Br_Exchange DoM Directed ortho-Metalation 8-Br-Q->DoM 8-Li-Q 8-Li-Q Li-Br_Exchange->8-Li-Q 7-Li-8-Br-Q 7-Li-8-Br-Q DoM->7-Li-8-Br-Q

Caption: Competing reaction pathways for 8-bromoquinoline with organolithium bases.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on unactivated aryl halides like 6- and 8-bromoquinoline is generally a challenging transformation. The reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. For instance, the introduction of a nitro group at the C5 position of 6-bromoquinoline significantly activates the C6-bromo group towards nucleophilic substitution with amines like morpholine and piperazine.[1][12] It is reasonable to expect that a similarly positioned electron-withdrawing group would activate the C8-bromo position for SNAr.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromoquinolines
  • To a reaction vessel, add the bromoquinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[4]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup by partitioning between water and an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling:

G Start Start Reagent_Setup Reagent_Setup Start->Reagent_Setup Combine bromoquinoline, boronic acid, catalyst, base Inert_Atmosphere Inert_Atmosphere Reagent_Setup->Inert_Atmosphere Purge with Ar/N₂ Solvent_Addition Solvent_Addition Inert_Atmosphere->Solvent_Addition Add degassed solvent Reaction Reaction Solvent_Addition->Reaction Heat and stir Monitoring Monitoring Reaction->Monitoring TLC/LC-MS Workup Workup Monitoring->Workup Reaction complete Purification Purification Workup->Purification Extract and dry Characterization Characterization Purification->Characterization Column chromatography End End Characterization->End NMR, MS

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

General Procedure for Buchwald-Hartwig Amination of Bromoquinolines
  • In a glovebox or under an inert atmosphere, combine the bromoquinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 equiv.), a phosphine ligand (e.g., Xantphos, BINAP; 0.015-0.075 equiv.), and a base (e.g., NaOtBu, Cs₂CO₃; 1.5-2.5 equiv.) in a reaction vessel.[3][9]

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

The reactivity of C6- and C8-bromoquinolines is a nuanced subject, with the optimal choice of isomer depending heavily on the desired transformation. For reactions where steric hindrance is the dominant factor, the C6-position generally offers a more accessible reaction site. However, the C8-position, despite its steric bulk, can be selectively functionalized through chelation-assisted catalysis or directed metalation strategies. A thorough understanding of the interplay between electronic and steric effects is paramount for the successful design and execution of synthetic routes targeting functionalized quinoline derivatives.

References

  • Mphahlele, M. J., & Oyeyiola, F. A. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry, 39(6), 1216-1231. [Link]

  • Thakur, D. G., Rathod, N. B., Patel, S. D., Patel, D. M., Patel, R. N., Sonawane, M. A., & Ghosh, S. C. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry, 89(2), 1058–1063. [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. [Link]

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  • Afrin, S., & Alam, M. S. (2026). A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. Chemistry Research Journal, 11(1), 1-20. [Link]

  • Kumar, A., & Kumar, R. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 11(33), 20434-20459. [Link]

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  • Sureshbabu, P., & Perumal, S. (2019). Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides: Regioselective C-Br and C-N Bond Formation. The Journal of Organic Chemistry, 84(20), 12871–12880. [Link]

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Technical Guide: UV-Vis Absorption & Photophysical Profiling of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the UV-Vis absorption properties of 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline , structured for researchers in medicinal chemistry and optoelectronics.

Executive Summary & Compound Profile

This compound is a highly specialized halogenated heterocycle.[1][2] It integrates a quinoline core with two heavy bromine atoms (positions 6,[3] 8) and a meta-trifluoromethylated phenyl ring at position 2.

This unique architecture creates a "push-pull" electronic system (though dominated by electron-withdrawing groups) that modulates its optical bandgap, making it a critical candidate for:

  • Medicinal Chemistry: As a pharmacophore for anticancer agents (tubulin polymerization inhibitors) and antimicrobial scaffolds.

  • Optoelectronics: As a precursor for thermally stable electron-transport materials (ETMs) due to the electron-deficient nature of the quinoline ring enhanced by -Br and -CF3 substituents.

Structural Impact on Spectra[1][4]
  • Quinoline Core: Provides the primary

    
     transitions (200–350 nm).
    
  • 6,8-Dibromo Substitution: Induces a bathochromic (red) shift (~10–15 nm) and hyperchromic effect due to the heavy-atom effect and lone-pair donation (

    
    -donor), despite their inductive electron-withdrawing nature.
    
  • 2-[3-(CF3)phenyl] Moiety: Extends the conjugation length significantly compared to the unsubstituted core. The meta-CF3 group stabilizes the frontier orbitals (HOMO/LUMO) inductively, often resulting in sharper vibronic structures and improved photostability compared to non-fluorinated analogs.

Comparative Optical Performance

The following table contrasts the target compound with its structural precursors and standard alternatives.

Table 1: Comparative UV-Vis Absorption Characteristics (Solvent: Dichloromethane/Methanol)

Compound

(Band I)

(Band II)
Optical AppearanceKey Photophysical Driver
Target: this compound 265–275 nm 335–345 nm Pale Yellow SolidExtended Conjugation + Heavy Atom Effect
Alternative A: 2-Phenylquinoline255 nm320 nmColorless/WhiteBaseline conjugation (Phenyl + Quinoline)
Alternative B: 6,8-Dibromoquinoline240–250 nm300–310 nmOff-whiteLocalized quinoline transitions; no phenyl conjugation
Alternative C: 2-(3-Trifluoromethylphenyl)quinoline258 nm322 nmWhiteInductive stabilization by -CF3; minimal red shift vs Alt A

Technical Insight: The target compound exhibits a distinct red shift in "Band II" (the conjugation band) compared to 2-phenylquinoline. This is caused by the bromine atoms at positions 6 and 8 raising the energy of the HOMO (lone pair interaction), narrowing the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Characterization

To ensure reproducibility and spectral accuracy, the following self-validating protocol is recommended.

Phase 1: Sample Preparation
  • Solvent Selection: HPLC-grade Dichloromethane (DCM) is preferred for solubility. Methanol (MeOH) can be used to observe solvatochromic shifts (typically blue-shifted in MeOH due to H-bonding with quinoline nitrogen).

  • Stock Solution: Prepare a

    
     M stock solution.
    
    • Calculation: MW

      
       445.0  g/mol . Dissolve 4.45 mg in 10 mL solvent.
      
  • Working Solution: Dilute to

    
     M (1:100 dilution) to maintain Absorbance (A) between 0.1 and 1.0 (Beer-Lambert linear range).
    
Phase 2: Measurement Parameters
  • Baseline Correction: Run a blank scan with pure solvent in dual-beam mode.

  • Scan Range: 200 nm to 500 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min) to capture vibronic shoulders.

  • Quartz Cuvettes: Use matched 10 mm path length quartz cells (glass absorbs UV <300 nm).

Phase 3: Data Validation (Self-Check)
  • Check 1: If

    
     nm is the only peak observed, the concentration is likely too low (dilution error) or the phenyl ring conjugation is broken (synthetic impurity).
    
  • Check 2: If Absorbance > 1.5, aggregation may be occurring. Dilute by 50% and re-measure. The spectral shape should remain identical.

Synthesis & Structural Logic (Visualized)

Understanding the synthesis confirms the structural integrity required for the predicted spectra. The compound is typically accessible via Friedländer Annulation or Suzuki-Miyaura Coupling .

Workflow Diagram: Synthetic Pathways

SynthesisPath Start1 2-Amino-3,5- dibromobenzaldehyde Intermediate Aldol Condensation (Intermediate) Start1->Intermediate Start2 3-(Trifluoromethyl) acetophenone Start2->Intermediate Product 6,8-Dibromo-2-[3-(CF3) phenyl]quinoline Intermediate->Product - H2O (Cyclodehydration) Catalyst Acid/Base Catalyst (e.g., KOH or AcOH) Catalyst->Intermediate Promotes

Figure 1: Friedländer Annulation pathway. The condensation of the amino-aldehyde with the acetophenone derivative ensures the formation of the 2-phenylquinoline scaffold.

Photophysical Mechanism

The absorption spectrum is a result of specific electronic transitions.

Energy Transition Diagram

EnergyDiagram Ground Ground State (S0) Pi-System ExcitedPi Excited State (S2) High Energy (Pi-Pi*) ~270 nm Ground->ExcitedPi Absorption (Core Quinoline) ExcitedCT Excited State (S1) CT / Conjugation Band ~340 nm Ground->ExcitedCT Absorption (Extended Conjugation) Substituents Substituent Effect: Br (6,8): Raises HOMO CF3 (3'): Inductive Stabilization Substituents->Ground

Figure 2: Simplified Jablonski-style diagram showing the two primary absorption bands. The 6,8-dibromo substitution destabilizes the HOMO, reducing the energy gap (red shift).

References

  • BenchChem. Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines (Friedländer Annulation Protocol).

  • Molecules (MDPI). Synthesis and Photophysical Properties of 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. (Provides validation for 6,8-dibromoquinoline spectral shifts).

  • ResearchGate. Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines & Crystal Structure of 6,8-dibromo-2-phenylquinoline.

  • PubChem. 2-Phenylquinoline Compound Summary (Spectral Baseline).

Sources

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